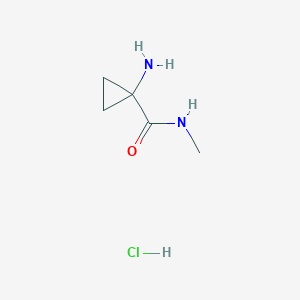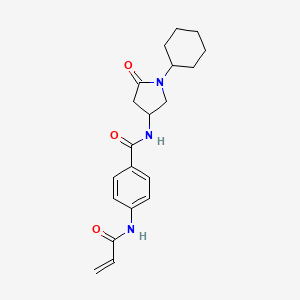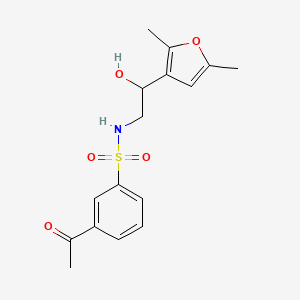![molecular formula C33H36N4O6S B2504817 N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688061-10-1](/img/structure/B2504817.png)
N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C33H36N4O6S and its molecular weight is 616.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
Quinazoline derivatives have been synthesized and studied for their biological properties, including interactions with various biochemical processes. For example, compounds with structural similarities have been shown to inhibit monoamine oxidase (MAO) activity in brain tissues, indicating potential antidepressant or neuroprotective applications. Additionally, some quinazoline derivatives have demonstrated moderate therapeutic effects against tumor growth in animal models, suggesting potential anticancer properties (Markosyan et al., 2008).
Antimicrobial and Anticancer Evaluation
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. Certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents. Moreover, some compounds have demonstrated potent anticancer activity against human colon cancer cell lines, indicating their promise as anticancer agents (Deep et al., 2013).
Antioxidant Studies
Quinazolinone derivatives have also been explored for their antioxidant properties. Studies have revealed that certain synthesized quinazolinone compounds exhibit excellent scavenging capacity against free radicals, suggesting their potential use as antioxidants to mitigate oxidative stress-related diseases (Al-azawi, 2016).
Radioactive Labeling and Biodistribution
The biodistribution and radioactive labeling of quinazoline derivatives have been investigated, with findings indicating successful labeling with radioactive iodine. This suggests potential applications in developing radiopharmaceuticals for targeting tumor cells in diagnostic imaging and therapy (Al-Salahi et al., 2018).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O6S/c1-41-25-13-11-24(12-14-25)20-35-30(38)10-6-3-7-17-37-32(40)26-18-28-29(43-22-42-28)19-27(26)36-33(37)44-21-31(39)34-16-15-23-8-4-2-5-9-23/h2,4-5,8-9,11-14,18-19H,3,6-7,10,15-17,20-22H2,1H3,(H,34,39)(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNHWGGVDQBLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC=CC=C5)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)
![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)
![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)


